molecular formula C9H11ClN4 B178562 desnitroimidacloprid CAS No. 115970-17-7

desnitroimidacloprid

Cat. No.: B178562
CAS No.: 115970-17-7
M. Wt: 210.66 g/mol
InChI Key: UEQZFAGVRGWPDK-UHFFFAOYSA-N
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Description

desnitroimidacloprid is a chemical compound that features a chloropyridine moiety attached to an imidazolidin-2-imine structure

Mechanism of Action

Desnitro-imidacloprid, also known as WT3F2K5PF2 or (2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine or UNII-WT3F2K5PF2, is a bioactive metabolite of the insecticide imidacloprid . This compound has been found to have significant effects on various biological systems, and this article aims to provide a comprehensive overview of its mechanism of action.

Target of Action

The primary target of desnitro-imidacloprid is the nicotinic acetylcholine receptor (nAChR) on human neurons . These receptors play a crucial role in neuronal signaling, and their activation can lead to various physiological responses .

Mode of Action

Desnitro-imidacloprid acts as an agonist at the nAChR, meaning it binds to these receptors and activates them . It has been found to act on the physiologically important human nAChR subtypes α7, α3β4, and α4β2 with similar potency as nicotine .

Biochemical Pathways

Upon activation of the nAChR, desnitro-imidacloprid triggers a cascade of biochemical events. It has been found to activate the extracellular signal-regulated kinase cascade via the nicotinic receptor and intracellular calcium mobilization . This pathway plays a crucial role in cell signaling and can influence various cellular processes, including growth and differentiation .

Pharmacokinetics

Imidacloprid, the parent compound of desnitro-imidacloprid, is readily absorbed through the gastrointestinal tract . Once in the body, imidacloprid can be converted to desnitro-imidacloprid

Result of Action

The activation of nAChRs by desnitro-imidacloprid can lead to various molecular and cellular effects. For instance, it has been found to differentially affect ovarian antral follicle growth and hormone synthesis . Specifically, desnitro-imidacloprid inhibited follicle growth and caused follicles to rupture in culture . It also influenced the levels of various hormones, decreasing testosterone and progesterone, and altering estradiol levels .

Action Environment

The action of desnitro-imidacloprid can be influenced by various environmental factors. For instance, imidacloprid, the parent compound, is more water-soluble than other insecticides, increasing the likelihood of large-scale environmental accumulation and chronic exposure of non-targeted species . Moreover, imidacloprid can be converted to desnitro-imidacloprid in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desnitroimidacloprid typically involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazolidin-2-imine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

desnitroimidacloprid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

desnitroimidacloprid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

desnitroimidacloprid is unique due to its specific combination of a chloropyridine moiety and an imidazolidin-2-imine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZFAGVRGWPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436011
Record name Desnitro-imidacloprid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115970-17-7
Record name Desnitro-imidacloprid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115970-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desnitro-imidacloprid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115970177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desnitro-imidacloprid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESNITRO-IMIDACLOPRID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3F2K5PF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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